molecular formula C23H24N2O5 B11156186 7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one

7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one

Cat. No.: B11156186
M. Wt: 408.4 g/mol
InChI Key: ZYSDJGUPTAHTGP-UHFFFAOYSA-N
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Description

The compound 7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one is a synthetic organic molecule that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-methoxyphenyl group, linked to a chromen-2-one core via an oxoethoxy bridge. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form 4-methyl-2H-chromen-2-one.

    Introduction of the oxoethoxy bridge: The chromen-2-one core is then reacted with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the oxoethoxy derivative.

    Substitution with piperazine: The oxoethoxy derivative is then reacted with 1-(4-methoxyphenyl)piperazine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one: can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.

    Reduction: The oxo group in the oxoethoxy bridge can be reduced to form a hydroxyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivative.

    Reduction: Formation of 2-hydroxyethoxy derivative.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one: has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features. It has shown promise in the development of drugs targeting neurological disorders, cardiovascular diseases, and cancer.

    Pharmacology: The compound is used in pharmacological studies to understand its interaction with various biological targets, including receptors and enzymes.

    Biochemistry: It is used in biochemical assays to study its effects on cellular processes and metabolic pathways.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the chromen-2-one core can modulate enzyme activity. These interactions can lead to various biological effects, including modulation of signal transduction pathways and alteration of cellular functions.

Comparison with Similar Compounds

7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its combination of the chromen-2-one core with the piperazine ring, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

7-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-4-methylchromen-2-one

InChI

InChI=1S/C23H24N2O5/c1-16-13-23(27)30-21-14-19(7-8-20(16)21)29-15-22(26)25-11-9-24(10-12-25)17-3-5-18(28-2)6-4-17/h3-8,13-14H,9-12,15H2,1-2H3

InChI Key

ZYSDJGUPTAHTGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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